molecular formula C17H15F3N2O2 B2840561 4-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine CAS No. 2034617-12-2

4-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine

Cat. No.: B2840561
CAS No.: 2034617-12-2
M. Wt: 336.314
InChI Key: AKJRPTCPFXCZQM-UHFFFAOYSA-N
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Description

4-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine is a synthetic organic compound that features a pyrrolidine ring, a pyridine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with a halogenated pyrrolidine.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be added using a trifluoromethylation reagent such as trifluoromethyl iodide or a trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, 4-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be studied for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for drug discovery.

Industry

In industry, this compound could be used in the development of new materials or as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptor Interaction: It could interact with cell surface or intracellular receptors, modulating signaling pathways.

    DNA/RNA Interaction: The compound might bind to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    (3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(2-chlorophenyl)methanone: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

    (3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(2-methylphenyl)methanone: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

4-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical properties and biological activity. This group can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets.

Properties

IUPAC Name

(3-pyridin-4-yloxypyrrolidin-1-yl)-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O2/c18-17(19,20)15-4-2-1-3-14(15)16(23)22-10-7-13(11-22)24-12-5-8-21-9-6-12/h1-6,8-9,13H,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJRPTCPFXCZQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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